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Compound of Interest

Compound Name: SYBR Green Il (lonic form)

Cat. No.: B12380428

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the optimal use of SYBR Green Il for nucleic
acid staining, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQS)

Q1: What is the optimal pH for SYBR Green Il staining?

Al: The optimal pH for SYBR Green Il staining is between 7.5 and 8.0, with a pH of 8.0 being
ideal for achieving maximum sensitivity.[1][2] Staining solutions prepared in buffers outside of
this range will exhibit reduced stability and staining efficacy.[3]

Q2: Can | use a staining buffer with a pH below 7.5 or above 8.07?

A2: It is not recommended. Using a staining buffer with a pH outside the optimal range of 7.5-
8.0 will result in less stable staining solution and a significant decrease in staining efficiency.[3]

Q3: How does pH affect the stability of the SYBR Green Il staining solution?

A3: The stability of the diluted SYBR Green Il staining solution is pH-dependent. Solutions

prepared in buffers with a pH between 7.5 and 8.0 can be stored protected from light at 2-8°C
for several weeks or at room temperature for 3-4 days.[2] Staining solutions prepared in water
or in buffers outside the optimal pH range are less stable and should be used within 24 hours.

[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12380428?utm_src=pdf-interest
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q4: Is SYBR Green Il selective for RNA?

A4: While SYBR Green Il is a highly sensitive stain for RNA, it is not strictly selective and will
also stain single-stranded DNA (ssDNA) and, to a lesser extent, double-stranded DNA
(dsDNA).[2][4] However, it exhibits a higher fluorescence quantum yield when bound to RNA
compared to dsDNA.[2]

Q5: Can | use SYBR Green Il for staining RNA in denaturing gels?

A5: Yes, SYBR Green Il is effective for staining RNA in denaturing agarose/formaldehyde and
polyacrylamide/urea gels. The fluorescence of SYBR Green Il is not quenched by the presence
of urea or formaldehyde, eliminating the need for washing these denaturants out of the gel prior
to staining.[2]

Troubleshooting Guide

Issue: Weak or No Fluorescent Signal
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Possible Cause

Troubleshooting Step

Incorrect pH of Staining Buffer

Verify that the pH of your staining buffer (e.qg.,
TBE) is between 7.5 and 8.0. Adjust the pH if
necessary. For optimal results, use a freshly

prepared buffer.

Degraded Staining Solution

Prepare a fresh dilution of SYBR Green Il from
the stock solution. Ensure the stock solution has
been stored correctly at -20°C and protected

from light.

Insufficient Staining Time

The optimal staining time can vary depending
on the gel thickness and composition. For
polyacrylamide gels, a typical staining time is
10-40 minutes, while for agarose gels, it is 20-
40 minutes.[2]

Low Concentration of Nucleic Acid

Ensure that a sufficient amount of RNA was
loaded onto the gel. SYBR Green Il can detect
as little as 100 pg of RNA per band under

optimal conditions.[5]

Incorrect Imaging Filter

Use a photographic filter designed for SYBR
Green dyes. Orange-red filters used for ethidium
bromide are not suitable for visualizing SYBR

Green Il and will result in poor signal.[1]

Issue: High Background Fluorescence
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Possible Cause Troubleshooting Step

Although destaining is generally not required, a

Excess Dye on the Gel Surface brief wash with the staining buffer (at the correct

pH) can sometimes help to reduce background.

Use a clean, dedicated plastic container for

staining. SYBR Green Il can adsorb to glass

Contaminated Staining Container

surfaces, which may contribute to background

fluorescence.

Data Presentation

Effect of pH on SYBR Green Il Staining Efficiency

Stability of Staining

pH Range Staining Efficiency Sollition Recommendation
<75 Reduced Less Stable Not Recommended
75-8.0 Optimal Stable Highly Recommended
>8.0 Reduced Less Stable Not Recommended

Experimental Protocols

Detailed Protocol for Post-Electrophoresis Staining of RNA Gels with SYBR Green |l

Materials:

SYBR Green Il RNA Gel Stain (10,000X concentrate in DMSO)

Staining container (plastic)

Gel documentation system with a SYBR Green compatible filter

Procedure:

1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA), pH 8.0
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o Gel Electrophoresis: Perform RNA electrophoresis on an agarose or polyacrylamide gel
according to your standard protocol.

e Prepare Staining Solution:

o Allow the SYBR Green Il stock solution to warm to room temperature and briefly centrifuge
the vial to collect the solution at the bottom.

o For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution
of the SYBR Green Il stock solution in 1X TBE buffer (pH 8.0).[2]

o For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2]

o Prepare the staining solution in a plastic container, as the dye may adsorb to glass
surfaces.

 Staining the Gel:

[¢]

Carefully place the gel in the staining container.

[e]

Add enough of the prepared staining solution to completely cover the gel.

o

Protect the staining container from light by covering it with aluminum foil or placing it in a
dark area.

o

Agitate the gel gently on an orbital shaker at room temperature.
» For polyacrylamide gels: 10-40 minutes.[2]
» For agarose gels: 20-40 minutes.[2]
 Visualization:
o No destaining is required.

o Carefully remove the gel from the staining solution.
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o Visualize the stained RNA bands using a gel documentation system equipped with a
SYBR Green compatible filter. The fluorescence emission maximum of SYBR Green I
bound to RNA is approximately 520 nm.[2]

Visualizations

Preparation

(pH 7.5-8.0)
L Incubate Gel in Image Gel with
| Staining Solution SYBR Green Filter

Perform Gel
Electrophoresis

[Prepare Silaimg SOlmiOIﬂ Staining Visualization

Click to download full resolution via product page

Caption: Experimental workflow for SYBR Green Il staining.
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Caption: Troubleshooting logic for weak SYBR Green Il signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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